molecular formula C10H12F2O B13620910 4-(2,3-Difluorophenyl)butan-2-ol

4-(2,3-Difluorophenyl)butan-2-ol

Cat. No.: B13620910
M. Wt: 186.20 g/mol
InChI Key: LGMHVBJIPCHKDJ-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-(2,3-Difluorophenyl)butan-2-one.

    Reduction: The major product is 4-(2,3-Difluorophenyl)butane.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

4-(2,3-Difluorophenyl)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: A triazole antifungal medication with a similar fluorinated phenyl structure.

    Fluconazole: Another antifungal agent with a related chemical structure.

Uniqueness

4-(2,3-Difluorophenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

4-(2,3-difluorophenyl)butan-2-ol

InChI

InChI=1S/C10H12F2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3

InChI Key

LGMHVBJIPCHKDJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C(=CC=C1)F)F)O

Origin of Product

United States

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